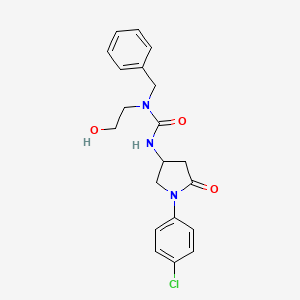

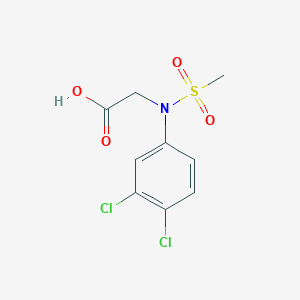

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine, commonly known as DCMG, is a chemical compound that has gained significant attention in the field of scientific research. It is a glycine derivative, which is synthesized by the reaction of 3,4-dichlorophenylacetic acid with dimethylsulfone. DCMG has shown potential in various research applications, including as an herbicide, an anti-inflammatory agent, and a potential treatment for neurological disorders.

Aplicaciones Científicas De Investigación

Glycine Transporter-1 Inhibitors

Research into the design, synthesis, and in vivo efficacy of Glycine Transporter-1 (GlyT1) inhibitors has implications for understanding neurotransmitter regulation and potential therapeutic applications for neurological disorders. The study by Lindsley et al. (2006) explores a series of compounds derived from [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, indicating the importance of sulfonamide functional groups in medicinal chemistry and their role in the central nervous system's function (Lindsley et al., 2006).

Herbicide Transport and Environmental Impact

The transport of herbicides like glyphosate [N-(phosphonomethyl)-glycine] through soil and their environmental impact is a critical area of research. Malone et al. (2004) investigated the leaching of glyphosate and its comparison to other herbicides, highlighting the environmental behavior of sulfonamide and related compounds. This research is crucial for developing environmentally friendly agricultural practices and understanding chemical transport in ecosystems (Malone et al., 2004).

N-Methyltransferases in Betaine Synthesis

The study of enzymes like N-methyltransferases that catalyze the synthesis of betaine from glycine in organisms like Aphanothece halophytica sheds light on osmoprotection and stress response mechanisms. Research by Waditee et al. (2003) provides insights into the biochemical pathways involved in response to abiotic stresses, with implications for biotechnology and crop improvement (Waditee et al., 2003).

Molecular Recognition and Inclusion Complexes

The enantioselective inclusion of sulfoxides by amino acid derivatives, as studied by Akazome et al. (2000), demonstrates the potential of glycine derivatives in chiral recognition and separation techniques. Such studies contribute to our understanding of molecular interactions and the development of novel materials for pharmaceutical and chemical separations (Akazome et al., 2000).

Propiedades

IUPAC Name |

2-(3,4-dichloro-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAFGALHLGHLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)

![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2674858.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2674862.png)

![Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate](/img/structure/B2674863.png)

![4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2674864.png)